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Compound of Interest

Compound Name: Methyl benzenesulfinate

Cat. No.: B1630688 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
benzenesulfinate, a key intermediate in organic synthesis. The document presents nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear and

accessible format, supplemented by detailed experimental protocols and a logical workflow for

spectroscopic analysis.

Spectroscopic Data
The following tables summarize the key spectroscopic data for methyl benzenesulfinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Methyl Benzenesulfinate

Chemical Shift (δ) ppm Multiplicity Assignment

7.81 - 7.58 m 2H (Aromatic)

7.58 - 7.35 m 3H (Aromatic)

3.42 s 3H (CH₃)

Solvent: CDCl₃, Frequency: 400 MHz[1]
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Table 2: ¹³C NMR Spectroscopic Data for Methyl Benzenesulfinate

Chemical Shift (δ) ppm Assignment

143.88 C (Aromatic, C-S)

132.21 CH (Aromatic)

129.06 CH (Aromatic)

125.36 CH (Aromatic)

49.56 CH₃

Solvent: CDCl₃, Frequency: 101 MHz[1]

Infrared (IR) Spectroscopy
A definitive IR peak list with assignments for methyl benzenesulfinate is not readily available

in the searched literature. However, characteristic absorption bands for similar sulfinate esters

suggest the following expected regions:

S=O stretch: Strong absorption around 1120-1160 cm⁻¹

C-O stretch: Strong absorption in the 1000-1100 cm⁻¹ region

Aromatic C-H stretch: Above 3000 cm⁻¹

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region

CH₃ stretch: Around 2950 cm⁻¹

Mass Spectrometry (MS)
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Methyl Benzenesulfinate

Ion Calculated m/z Observed m/z

[M+Na]⁺ 179.0137 179.0127

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.benchchem.com/product/b1630688?utm_src=pdf-body
https://www.rsc.org/suppdata/gc/c4/c4gc00522h/c4gc00522h1.pdf
https://www.benchchem.com/product/b1630688?utm_src=pdf-body
https://www.benchchem.com/product/b1630688?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionization Method: ESI[1]

A standard electron ionization (EI) mass spectrum with detailed fragmentation analysis is not

available in the searched literature. However, based on the structure, common fragmentation

pathways would likely involve the loss of the methoxy group (-OCH₃), the sulfinyl group (-

SO₂CH₃), or cleavage of the phenyl-sulfur bond.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of methyl benzenesulfinate was prepared in deuterated chloroform (CDCl₃). The ¹H

and ¹³C NMR spectra were recorded on a 400 MHz and 101 MHz spectrometer, respectively.[1]

Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy
The FT-IR spectrum of methyl benzenesulfinate can be obtained using a thin film of the neat

liquid between potassium bromide (KBr) plates or as a KBr pellet if the compound is a solid.

The sample is placed in the path of an infrared beam, and the transmitted light is measured as

a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
For high-resolution mass spectrometry, the sample was analyzed using electrospray ionization

(ESI).[1] For a standard mass spectrum, electron ionization (EI) would typically be used. In EI-

MS, the sample is vaporized and bombarded with a high-energy electron beam, causing

ionization and fragmentation. The resulting ions are separated based on their mass-to-charge

ratio (m/z).

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical

compound like methyl benzenesulfinate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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